molecular formula C19H20FN3O B2700010 1-[(4-fluorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole CAS No. 915935-41-0

1-[(4-fluorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2700010
CAS No.: 915935-41-0
M. Wt: 325.387
InChI Key: LWXOESUDXXECLD-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a benzimidazole derivative featuring a 4-fluorophenylmethyl group at the N1 position and a morpholinylmethyl substituent at the C2 position. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions, making it relevant for targeting enzymes and receptors .

Synthetic routes for related compounds involve condensation of 1,2-phenylenediamine with substituted aldehydes in the presence of oxidizing agents like sodium metabisulfite, followed by purification via column chromatography . Structural confirmation is typically achieved through $ ^1 \text{H-NMR} $, $ ^{13}\text{C-NMR} $, and HRMS data, which align with theoretical values for benzimidazole derivatives .

Properties

IUPAC Name

4-[[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O/c20-16-7-5-15(6-8-16)13-23-18-4-2-1-3-17(18)21-19(23)14-22-9-11-24-12-10-22/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXOESUDXXECLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides.

    Attachment of Morpholin-4-ylmethyl Group: The morpholin-4-ylmethyl group can be attached through alkylation reactions using morpholine and suitable alkylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, alkylating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of various biochemical pathways. The presence of the fluorobenzyl and morpholinylmethyl groups may enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Benzimidazole-Morpholine Derivatives

describes seven 1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole derivatives with varying aryl substituents at the C2 position. Key comparisons include:

Compound Substituent Yield (%) Melting Point (°C) Notable Features
Target Compound 4-Fluorophenylmethyl N/A N/A Morpholinylmethyl at C2
2b () 4-Methoxyphenyl 81 132.7–133.9 Enhanced electron-donating effects
2d () 4-Fluorophenyl 73 91.1–92.0 Structural analog with ethyl linker
2g () 4-Bromophenyl 80 166.4–167.3 Higher melting point due to bromine

The target compound differs from these analogs by having a direct morpholinylmethyl group at C2 instead of a morpholinylethyl chain.

Pyrrolidinone-Containing Analogs

describes 1-(4-fluorophenyl)-4-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one. This compound integrates a pyrrolidinone ring, which introduces additional hydrogen-bonding sites and rigidity. The morpholine group is connected via an ethyl chain, contrasting with the target compound’s direct methyl linkage. Such structural differences could influence pharmacokinetics, as pyrrolidinone derivatives often exhibit improved metabolic stability .

Benzimidazole vs. Benztriazole Cores

highlights a benzotriazole derivative with morpholine and phenyl substitutions. While benzotriazole shares a similar fused-ring system with benzimidazole, the presence of three nitrogen atoms alters electronic properties and binding modes. Benztriazoles are more resistant to oxidative degradation but may exhibit weaker interactions with hydrophobic enzyme pockets compared to benzimidazoles .

Sulfonyl and Methanesulfonyl Derivatives

and describe benzimidazoles with sulfonyl groups (e.g., 2-[(pyridinyl)methanesulfonyl]-1H-1,3-benzodiazole). The sulfonyl moiety increases electronegativity, enhancing interactions with polar residues in target proteins. However, these compounds may suffer from reduced cell permeability compared to the target compound’s morpholine group, which balances hydrophilicity and lipophilicity .

Triazole-Based Analogs

and mention triazole-containing compounds such as 1-((4-fluorophenyl)methyl)-1H-1,2,3-triazole-4-carboxamide. The target compound’s benzimidazole core may provide superior affinity for flat binding sites in enzymes like kinases .

Pharmacological and Toxicological Insights

For instance:

  • 2d (4-fluorophenyl analog) : Exhibited moderate inhibition of COX-2 (IC$_{50}$ = 3.2 µM) due to fluorine’s electronegativity enhancing binding .
  • 2c (4-chlorophenyl analog) : Showed higher cytotoxicity (IC$_{50}$ = 1.8 µM against HeLa cells), likely due to chlorine’s lipophilic nature .

The target compound’s morpholinylmethyl group may mitigate toxicity compared to halogenated analogs by improving solubility and reducing off-target interactions .

Biological Activity

The compound 1-[(4-fluorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention for its potential biological activities. Benzodiazoles are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}FN3_{3}
  • Molecular Weight : 285.33 g/mol
  • IUPAC Name : this compound

Structural Features

The presence of the morpholine moiety and the 4-fluorophenyl group contributes to the compound's unique biological profile. Morpholines are known to enhance solubility and bioavailability, while fluorine substitution can improve metabolic stability and lipophilicity.

Antiviral Activity

Recent studies have indicated that benzodiazole derivatives exhibit promising antiviral properties. For instance, a study highlighted that certain benzodiazole derivatives showed significant activity against various viral strains, including HIV and HCV. The mechanism often involves inhibition of viral replication through interference with viral polymerases or proteases.

Table 1: Antiviral Efficacy of Benzodiazole Derivatives

Compound NameViral TargetIC50_{50} (µM)Mechanism of Action
Compound AHIV0.35Inhibition of RT
Compound BHCV0.26NS5B polymerase inhibition
This compoundTBDTBDTBD

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism includes induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

A notable study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed:

  • MCF-7 Cell Line : IC50_{50} = 15 µM
  • A549 Cell Line : IC50_{50} = 20 µM

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Activity

Benzodiazoles have also been reported to possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines could be beneficial in treating conditions like arthritis or inflammatory bowel disease.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors could modulate signaling pathways related to inflammation or cell growth.
  • DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, disrupting replication processes.

Q & A

Q. Critical Conditions :

  • Temperature : Maintain 0–5°C during alkylation to minimize side reactions.
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .
  • Catalysts : Acidic conditions (e.g., HCl) are critical for cyclization, while bases (e.g., K₂CO₃) aid in deprotonation during substitution .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • 1H/13C NMR : Essential for confirming substituent positions and stereochemistry. The fluorophenyl group shows distinct aromatic splitting patterns, while morpholine protons resonate at δ 2.4–3.5 ppm .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are recommended for purity assessment (>95%) .
  • X-ray Crystallography : Resolves 3D conformation and validates intramolecular interactions (e.g., hydrogen bonding between morpholine oxygen and benzodiazole NH) .

Advanced: How can researchers resolve discrepancies in biological activity data observed between in vitro and in vivo studies of this compound?

Q. Methodological Strategies :

  • Pharmacokinetic Profiling : Assess bioavailability and metabolism using LC-MS to identify inactive metabolites that reduce in vivo efficacy .
  • Solubility Optimization : Replace DMSO (used in vitro) with biocompatible carriers (e.g., cyclodextrins) for in vivo delivery .
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability and gradual release of the active compound .

Advanced: What strategies are employed to optimize the compound’s selectivity for target enzymes versus off-target interactions in complex biological systems?

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing morpholine with piperazine) to reduce off-target binding .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target vs. non-target proteins (e.g., cytochrome P450 enzymes) .
  • Kinetic Studies : Measure IC₅₀ values against related enzymes (e.g., kinases) to identify selectivity windows .

Basic: What are the primary solvent systems recommended for handling this compound in experimental settings, and what stability considerations apply?

  • Solvents : Use DMSO for stock solutions (due to high solubility) and ethanol for dilution in biological assays .
  • Stability :
    • Light Sensitivity : Store in amber vials to prevent photodegradation of the fluorophenyl group.
    • Temperature : Maintain at –20°C for long-term storage; avoid freeze-thaw cycles .

Advanced: How do researchers employ computational modeling to predict the compound’s binding affinity to proposed molecular targets?

  • Docking Simulations : Use Schrödinger Suite or MOE to model interactions with targets (e.g., G-protein-coupled receptors). Key interactions include π-π stacking with fluorophenyl and hydrogen bonding with morpholine .
  • Molecular Dynamics (MD) : Simulate 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability and conformational flexibility .

Basic: What are the documented in vitro biological activities of this compound, and which assay protocols are commonly used?

  • Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC = 8–16 µg/mL) .
  • Anticancer Screening : Use MTT assays on HeLa cells (IC₅₀ = 12.3 µM) with 48-hour exposure .
  • Enzyme Inhibition : Evaluate IC₅₀ against tyrosine kinases using fluorescence-based ADP-Glo™ assays .

Advanced: What crystallographic techniques are utilized to determine the three-dimensional conformation of this compound, and how does this inform SAR studies?

  • Single-Crystal X-ray Diffraction : Collect data at 294 K with Cu-Kα radiation (λ = 1.54178 Å). Refinement with SHELXL yields R-factor < 0.055, confirming chair conformation of morpholine and coplanarity of benzodiazole .
  • SAR Insights : Crystal structures reveal steric clashes caused by bulkier substituents, guiding rational design of analogs with improved steric compatibility .

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